molecular formula C16H17N3O3 B11295257 5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11295257
M. Wt: 299.32 g/mol
InChI Key: FLJOICJNANIMBT-UHFFFAOYSA-N
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Description

5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 2,3-dimethoxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Substitution Reaction: The 2,3-dimethoxybenzylamine is then introduced to the benzimidazole core through a substitution reaction. This step often requires the use of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the compound, potentially altering the benzimidazole core.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dihydro-2H-benzimidazol-2-one: A simpler analog with similar core structure but lacking the 2,3-dimethoxybenzyl group.

    5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Another analog with methyl substitutions on the benzimidazole core.

Uniqueness

5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of the 2,3-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

5-[(2,3-dimethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H17N3O3/c1-21-14-5-3-4-10(15(14)22-2)9-17-11-6-7-12-13(8-11)19-16(20)18-12/h3-8,17H,9H2,1-2H3,(H2,18,19,20)

InChI Key

FLJOICJNANIMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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